
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane is a unique organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is characterized by its complex structure, which includes multiple ring systems
Méthodes De Préparation
The synthesis of Tetracyclo(4.1.0.0(2,4).0(3,5))heptane typically involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane has several scientific research applications, including:
Chemistry: It is used as a model compound to study ring strain and stability in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism by which Tetracyclo(4.1.0.0(2,4).0(3,5))heptane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane can be compared with other similar compounds, such as:
Tetracyclo(3.2.0.0(2,7).0(4,6))heptane: This compound has a different ring structure and exhibits distinct chemical properties.
Quadricyclane: Another polycyclic compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring system and the resulting chemical behavior, which distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
50861-26-2 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
tetracyclo[4.1.0.02,4.03,5]heptane |
InChI |
InChI=1S/C7H8/c1-2-3(1)5-6-4(2)7(5)6/h2-7H,1H2 |
Clé InChI |
QBLIOMUVZBDTLW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C3C4C2C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


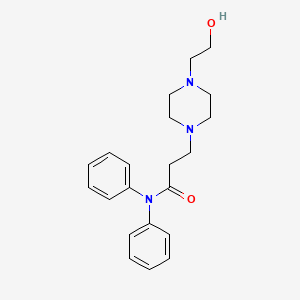
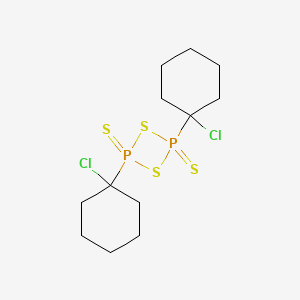
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
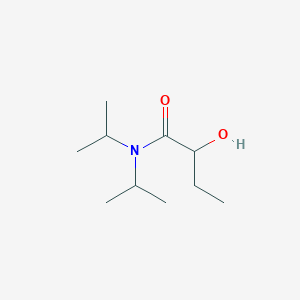
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
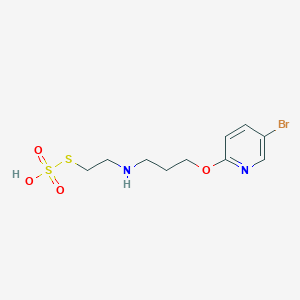
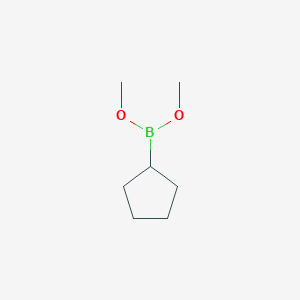

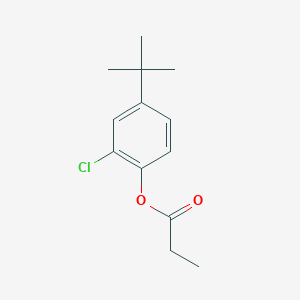

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
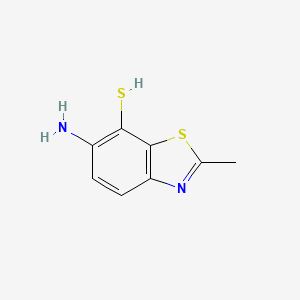
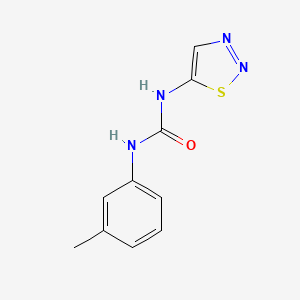
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
